![molecular formula C15H15N5O2S B2532918 N-((1-méthyl-1,4,6,7-tétrahydropyrano[4,3-c]pyrazol-3-yl)méthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797340-84-1](/img/structure/B2532918.png)
N-((1-méthyl-1,4,6,7-tétrahydropyrano[4,3-c]pyrazol-3-yl)méthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
La structure unique et les groupes fonctionnels du composé en font un candidat prometteur pour la recherche antitumorale. Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur potentiel contre différentes lignées de cellules cancéreuses. Des investigations plus approfondies sur son mécanisme d'action et son efficacité sont justifiées .
Propriétés antibactériennes et antimycobactériennes
Les composés contenant de l'imidazole présentent souvent des activités antibactériennes et antimycobactériennes. L'arrangement spécifique des atomes de ce composé peut contribuer à son efficacité contre les agents pathogènes bactériens. Les chercheurs pourraient explorer son potentiel en tant qu'agent antimicrobien novateur .
Effets anti-inflammatoires
Les dérivés de l'imidazole ont été étudiés pour leurs propriétés anti-inflammatoires. Enquêter sur le potentiel anti-inflammatoire de ce composé pourrait fournir des informations sur ses applications thérapeutiques dans les maladies inflammatoires .
Activité antidiabétique
Compte tenu de la prévalence mondiale du diabète, les composés présentant des propriétés antidiabétiques sont d'un grand intérêt. Les chercheurs pourraient explorer si ce composé affecte le métabolisme du glucose ou les voies de signalisation de l'insuline .
Propriétés antioxydantes
Les composés à base d'imidazole présentent souvent des effets antioxydants. Enquêter sur les capacités de piégeage des radicaux de ce composé pourrait contribuer à notre compréhension de ses avantages potentiels pour la santé .
Activité antivirale
Compte tenu des défis de santé mondiaux continus posés par les infections virales, les composés présentant des propriétés antivirales sont cruciaux. Les chercheurs pourraient évaluer si ce composé présente des effets inhibiteurs contre des virus spécifiques .
En résumé, « N-((1-méthyl-1,4,6,7-tétrahydropyrano[4,3-c]pyrazol-3-yl)méthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide » est prometteur dans divers domaines scientifiques. Ses propriétés multiformes justifient des recherches plus approfondies, et les chercheurs peuvent explorer son potentiel dans le développement de médicaments et la gestion des maladies . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-14-4-5-22-8-10(14)13(17-20)7-16-15(21)9-2-3-11-12(6-9)19-23-18-11/h2-3,6H,4-5,7-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBNEZEZZNALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2532836.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)
![1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532839.png)
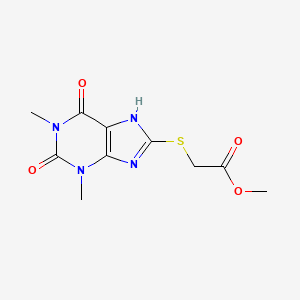
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)
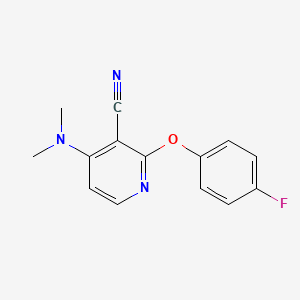
![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)
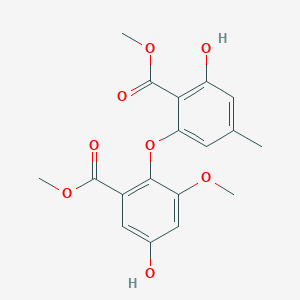
![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)
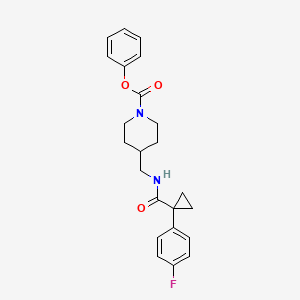
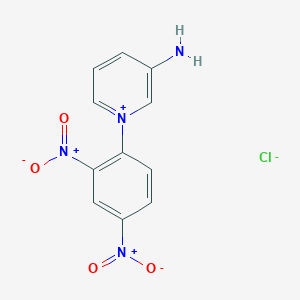
![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

